molecular formula C14H17NO2S B12774923 2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester CAS No. 92251-10-0

2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester

Cat. No.: B12774923
CAS No.: 92251-10-0
M. Wt: 263.36 g/mol
InChI Key: CCZCWAYEVADLRI-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester typically involves the esterification of 2-thiophenecarboxylic acid with 3-(2,5-dimethyl-1-pyrrolyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: It may be explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler derivative with a carboxylic acid group directly attached to the thiophene ring.

    2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at the 2 and 5 positions.

    Thiophene-3-carboxylic acid: Another thiophene derivative with the carboxylic acid group at the 3 position.

Uniqueness

2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester is unique due to its combination of a thiophene ring with a carboxylic acid ester and a substituted pyrrole ring. This structure provides a distinct set of chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

92251-10-0

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)propyl thiophene-2-carboxylate

InChI

InChI=1S/C14H17NO2S/c1-11-6-7-12(2)15(11)8-4-9-17-14(16)13-5-3-10-18-13/h3,5-7,10H,4,8-9H2,1-2H3

InChI Key

CCZCWAYEVADLRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCCOC(=O)C2=CC=CS2)C

Origin of Product

United States

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